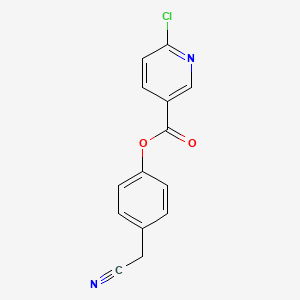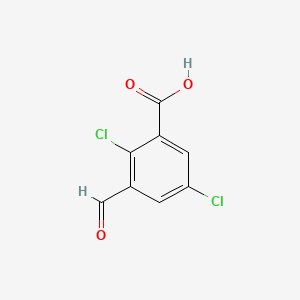![molecular formula C14H11ClN2O5S B14012471 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide CAS No. 50385-03-0](/img/structure/B14012471.png)
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a chloroacetamide group and a nitrophenylsulfonyl group. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide typically involves the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Sulfonylation: The nitroaromatic compound is then subjected to sulfonylation to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the acetamide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfonyl chloride for sulfonylation, and thionyl chloride for chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Applications De Recherche Scientifique
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also interact with enzymes and proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-n-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
Uniqueness
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50385-03-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O5S |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
2-chloro-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O5S/c15-9-14(18)16-10-1-5-12(6-2-10)23(21,22)13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
Clé InChI |
JABAJYSTIGQAFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
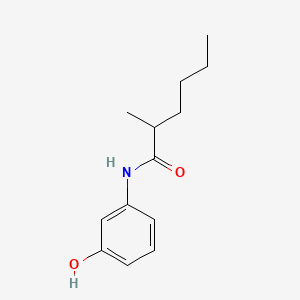
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
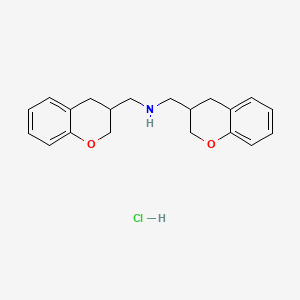
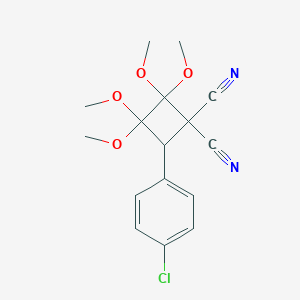

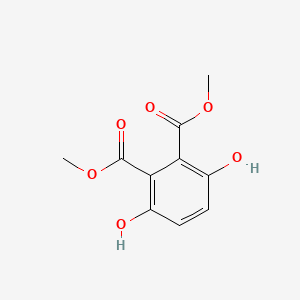
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
